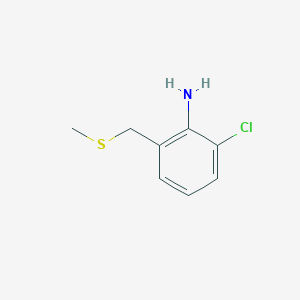
2-Chloro-6-methylsulfanylmethyl-phenylamine
カタログ番号 B8719612
分子量: 187.69 g/mol
InChIキー: NQURKOQGRQARCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06852726B2
Procedure details


2-Chloro-phenylamine (12.76 g, 0.1 mole) and dimethyl sulfide (10 ml) were dissolved in dichloroethane (200 ml) and cooled in an ice-acetone-salt bath under a nitrogen atmosphere. N-chlorosuccinimide (14.70 g, 0.11 mole) dissolved in dichloroethane (300 ml) was slowly added via addition funnel over about 20-30 minutes. After stirring an hour beyond addition while allowing the reaction to reach room temperature, triethyl amine (30 ml) was added and the mixture was brought to reflux for 1 h and 20 minutes. The reaction was monitored by tlc (15:85 EtOAc:hexane on silica gel) which showed a single less polar product. The mixture was cooled and evaporated to dryness. The residue was taken up in methylene chloride, dry packed on silica gel, and placed onto a column of flash silica gel. The product was eluted from the column with 1:9 ethyl acetate:hexane to give 15.4 g of a homogeneous oil (82%), 2-chloro-6-methylsulfanylmethyl-phenylamine.








Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[CH3:9][S:10][CH3:11].ClN1C(=O)CCC1=O.C(N(CC)CC)C>ClC(Cl)C.CCCCCC.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:9][S:10][CH3:11])[C:3]=1[NH2:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.76 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring an hour beyond addition
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-acetone-salt bath under a nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added via addition funnel over about 20-30 minutes
|
|
Duration
|
25 (± 5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h and 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was eluted from the column with 1:9 ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)CSC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.4 g | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
